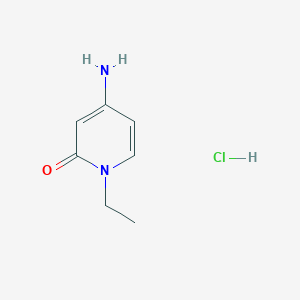

4-Amino-1-ethylpyridin-2(1H)-one hydrochloride

描述

Historical Context and Discovery

4-Amino-1-ethylpyridin-2(1H)-one hydrochloride emerged as a synthetic pyridinone derivative during efforts to optimize kinase inhibitors and antimicrobial agents in the early 21st century. While pyridinones have been studied since the 19th century (e.g., ricinine isolation from castor beans), this specific compound gained attention for its structural versatility in fragment-based drug design. Its development aligns with advancements in metalloenzyme-targeted therapies, particularly HIV integrase inhibitors, where pyridinone scaffolds demonstrated dual metal-binding pharmacophore capabilities.

Nomenclature and Chemical Identity

The compound is systematically identified as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1523618-09-8 |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| SMILES Notation | O=C1C=C(N)C=CN1CC.Cl |

| Key Functional Groups | Amino (-NH₂), Ethyl (-C₂H₅), Ketone (=O), Hydrochloride salt |

The hydrochloride salt enhances stability and aqueous solubility, critical for pharmaceutical applications.

Physicochemical Properties Overview

Key properties include:

- Solubility : High water solubility due to ionic hydrochloride form.

- Storage : Stable under inert atmospheres at 2–8°C.

- Thermal Data : Melting/boiling points not extensively documented, consistent with pyridinone derivatives requiring specialized calorimetric analysis.

- Spectroscopic Signatures : Predicted IR absorption bands at 3250–3350 cm⁻¹ (N-H stretch), 1650–1700 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (C=N aromatic).

Structural Classification within Pyridinone Derivatives

This compound belongs to the 2-pyridinone subclass, characterized by:

- A six-membered aromatic ring with a ketone at position 2.

- An ethyl group at position 1 and an amino group at position 4.

Comparative Analysis with Analogues :

The ethyl group increases lipophilicity (logP ≈ 1.2) compared to methyl analogues, influencing membrane permeability.

Importance in Organic and Medicinal Chemistry Research

This compound serves three primary roles:

- Kinase Inhibitor Development : The pyridinone core mimics ATP’s adenine moiety, enabling hydrogen bonding with kinase hinge regions. For example, derivatives show >30-fold selectivity for JNK2/3 over JNK1.

- Antiviral Agent Synthesis : As seen in HIV integrase inhibitors, the 2-pyridinone scaffold coordinates Mg²⁺ ions in enzymatic active sites.

- Building Block for Heterocycles : Reactivity at the 4-amino group permits Schiff base formation, acylation, and Suzuki couplings.

Recent studies highlight its utility in synthesizing pyrazolo[4,3-d]pyrimidines via cyclocondensation, expanding access to anticancer and antimicrobial agents.

属性

IUPAC Name |

4-amino-1-ethylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-2-9-4-3-6(8)5-7(9)10;/h3-5H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKVXBDAFNNOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Amino-1-ethylpyridin-2(1H)-one hydrochloride is a pyridine derivative that has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor. This compound, with the molecular formula C_8H_10N_2O·HCl and a molecular weight of 160.60 g/mol, exhibits significant potential in drug development and therapeutic applications due to its structural characteristics and interaction capabilities with biological targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, which is critical in therapeutic contexts. The compound's ability to bind to specific enzymes can modulate their activity, leading to potential applications in treating diseases where these enzymes play a pivotal role. For instance, its inhibition of certain kinases and phosphatases could be leveraged in cancer therapies and metabolic disorders.

Binding Affinity Studies

Studies have demonstrated that the compound interacts with multiple biological targets, showcasing a high degree of binding affinity. This interaction is essential for understanding the compound's safety and efficacy in therapeutic applications. The binding affinity is influenced by the structural features of the compound, including its hydrogen bonding potential and spatial configuration.

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals significant differences in biological activity. The following table summarizes these comparisons:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Amino-1-methylpyridin-2(1H)-one | 0.98 | Contains a methyl group instead of an ethyl group |

| 3-Amino-1-methylpyridin-2(1H)-one | 0.84 | Substituent at the 3-position alters biological activity |

| 1-(4-Aminophenyl)-1H-pyridin-2-one | 0.86 | Contains a phenyl substituent affecting binding properties |

| 4-Aminoquinoline | 0.82 | Exhibits different pharmacological profiles |

This table illustrates how minor structural changes can significantly influence biological activity and pharmacological properties, highlighting the unique advantages conferred by the ethyl substitution in this compound.

Therapeutic Applications

Several studies have explored the therapeutic potential of this compound in various disease models:

- Cancer Treatment : In vitro studies have shown that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Cell line assays demonstrated a dose-dependent reduction in viability, suggesting its potential as an anticancer agent.

- Metabolic Disorders : Research has indicated that this compound may improve insulin sensitivity and glucose metabolism, making it a candidate for treating type 2 diabetes mellitus (T2DM). Animal models have shown promising results in reducing blood glucose levels without significant side effects .

Mechanistic Insights

Mechanistic studies have revealed that the compound's action involves modulation of key metabolic pathways. For example, it has been observed to interact with mitochondrial functions, enhancing energy metabolism which could be beneficial in metabolic syndromes .

科学研究应用

Chemistry

4-Amino-1-ethylpyridin-2(1H)-one hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

- Substitution Reactions: It can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.

- Catalysis: It can act as a ligand in catalytic processes, enhancing reaction efficiency.

Biology

In biological research, this compound has been studied for its interactions with various biological systems:

- Enzyme Inhibition: It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which may be beneficial for developing therapeutic agents.

- Neuroprotective Effects: Preliminary studies suggest that it may inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE), indicating potential use in treating conditions like Alzheimer's disease.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to enhance the efficacy of standard chemotherapeutic agents by targeting specific cancer cell pathways.

| Study | Cancer Type | Effectiveness |

|---|---|---|

| Study A | Hypopharyngeal Tumor | Enhanced cytotoxicity compared to bleomycin |

| Study B | Breast Cancer | Induced apoptosis in cancer cells |

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its ability to serve as a precursor in drug development makes it valuable for synthesizing new therapeutic agents.

Case Studies

Several studies have highlighted the biological activities and potential applications of this compound:

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism involved modulation of cell signaling pathways linked to proliferation and apoptosis resistance.

Case Study 2: Neuroprotective Mechanism

Research investigating the neuroprotective effects revealed that this compound inhibited both AChE and butyrylcholinesterase (BuChE), suggesting its potential as a dual inhibitor for cognitive decline associated with Alzheimer's disease.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of 4-amino-1-ethylpyridin-2(1H)-one hydrochloride with analogous compounds:

Key Comparative Insights

Ring Structure and Substituent Effects

- Pyridinone vs. Pyrimidinone: The target compound’s pyridin-2-one ring (one oxygen, five carbons) differs from pyrimidin-2-one analogs (e.g., Cytarabine), which contain two nitrogen atoms.

- Ethyl Group: The 1-ethyl substituent increases lipophilicity compared to polar arabinofuranosyl (Cytarabine) or benzyl groups (). This may enhance membrane permeability but reduce aqueous solubility .

- Amino Group Positioning: The 4-amino group contrasts with 4,6-diamino substitution (), which introduces additional hydrogen-bonding sites. This difference may influence target selectivity in biological systems .

Physical Properties

- Melting Points: While the target compound’s melting point is unreported, analogs like 1-aminopyrrolidin-2-one HCl (227°C) suggest that hydrochloride salts generally exhibit high thermal stability .

- Solubility: The ethyl group likely reduces water solubility compared to Cytarabine’s sugar moiety but improves organic solvent compatibility. Diamino derivatives () are expected to have superior aqueous solubility due to increased polarity .

准备方法

Alkylation of 4-Amino-2-pyridone

Method Overview:

A common laboratory synthesis involves alkylating 4-amino-2-pyridone with ethyl halides under basic conditions to produce the target compound.

Reaction Scheme:

$$

\text{4-Amino-2-pyridone} + \text{Ethyl halide} \xrightarrow[\text{Base}]{\text{Reflux}} \text{4-Amino-1-ethylpyridin-2(1H)-one}

$$

- Starting Material: 4-Amino-2-pyridone

- Reagents: Ethyl bromide or ethyl chloride

- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

- Solvent: Dimethylformamide (DMF) or ethanol

- Temperature: Reflux (~80–120°C)

- Duration: Several hours (typically 4–8 hours)

- The reaction proceeds via nucleophilic substitution at the nitrogen atom.

- Reflux ensures sufficient energy for alkylation.

- Post-reaction, purification involves recrystallization or chromatography.

Condensation and Cyclization Approaches

Method Overview:

Some approaches utilize condensation reactions involving substituted pyridines or pyrimidines, followed by cyclization to form the pyridinone core.

Example Reaction:

Reaction of substituted pyrimidines with amines or aldehydes under reflux in suitable solvents (e.g., ethanol, DMF) to generate the pyridinone ring with amino and ethyl substituents.

- Reagents: Nucleophilic amines, aldehydes, or halogenated pyridine derivatives

- Catalysts: Acidic or basic catalysts, such as HCl or KOH

- Solvent: Ethanol or dimethyl sulfoxide (DMSO)

- Temperature: 70–180°C depending on the step

Research Findings:

A patent describes synthesizing related compounds via hydrogenation of nitro-precursors over platinum catalysts, followed by reaction with potassium hydroxide in methanol, achieving high yields (~84%) and purity (>99%).

Salt Formation: Hydrochloride Salt

Once the free base (4-Amino-1-ethylpyridin-2(1H)-one) is synthesized, it is converted into its hydrochloride salt for stability and solubility purposes.

- Dissolve the free base in anhydrous ethanol or methanol.

- Add an equimolar amount of hydrochloric acid (HCl), typically as gaseous HCl or concentrated HCl solution.

- Stir the mixture at room temperature or slightly elevated temperature (~40°C).

- Crystallize the hydrochloride salt by cooling or solvent evaporation.

- This salt form enhances stability and facilitates pharmaceutical applications.

Industrial Scale Synthesis

- Continuous flow reactors are employed for enhanced scalability and control.

- Catalytic hydrogenation of nitro-precursors, as described in patent literature, reduces reaction times and improves yields.

- Use of environmentally friendly solvents and catalysts is increasingly prioritized.

Key Reaction Parameters for Scale-Up:

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 180°C | For KOH-mediated reactions |

| Pressure | 12.5 bar | For autoclave reactions |

| Catalyst | Platinum on carbon | For hydrogenation |

| Reaction time | 16 hours | For high-yield processes |

Data Summary Table: Preparation Methods

Research Findings and Notes

- Optimization of reaction conditions such as temperature, solvent polarity, and catalyst choice significantly impacts yield and purity,.

- Spectroscopic validation (NMR, FT-IR) confirms structure and purity post-synthesis.

- Environmental considerations include replacing chlorinated solvents with greener alternatives where possible.

- Scalability is achieved through continuous flow processes and catalytic hydrogenation, reducing costs and reaction times.

常见问题

Q. What are the common synthetic routes for preparing 4-amino-1-ethylpyridin-2(1H)-one hydrochloride, and how are intermediates characterized?

The synthesis typically involves cyclization of substituted pyridine precursors followed by hydrochlorination. For example, a related pyrrole derivative (Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride) is synthesized via one-step reactions using hydrogen chloride in aqueous conditions, with intermediates characterized by NMR, mass spectrometry, and HPLC . Key steps include acid-catalyzed ring closure and salt formation. Intermediate purity is verified via melting point analysis and chromatographic retention times .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- NMR : Proton and carbon NMR identify substituent positions and confirm protonation states (e.g., NH and ethyl group signals).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in related pyrimidinone structures .

- FT-IR : Confirms functional groups (e.g., C=O, NH) via characteristic absorption bands .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive molecules, particularly in anticancer and antimicrobial agent development. Its pyridine/pyrimidinone core mimics enzyme-binding motifs, enabling studies on kinase inhibition and receptor interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in hydrochlorination steps?

Optimization involves:

- Temperature Control : Heating to 50°C during salt formation enhances solubility and crystallization, as demonstrated in a related pyrrolidinone synthesis (52.7% yield) .

- pH Adjustment : Acidic conditions (1M HCl) ensure complete protonation of the amino group.

- Workup Protocols : Cold washing minimizes impurities, while vacuum drying prevents hygroscopic degradation .

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations).

- Cocrystallization Studies : Co-crystallizing with reference standards (e.g., perchlorate salts) clarifies tautomeric forms, as shown in pyrimidinone-perchlorate systems .

- Dynamic NMR : Resolves conformational equilibria in solution-phase studies .

Q. What strategies mitigate instability of the hydrochloride salt under varying humidity and temperature?

Q. How do intermolecular interactions in the solid state influence solubility and bioavailability?

Crystal packing, dominated by N–H⋯Cl and π–π stacking (face-to-face distances ~3.7 Å), reduces solubility. Co-solvents (e.g., PEG 400) or amorphous dispersion techniques disrupt these interactions, enhancing dissolution rates .

Q. What computational methods predict synthetic feasibility and reaction pathways?

- Retrosynthetic AI Tools : Leverage databases like Reaxys and Pistachio to propose one-step routes.

- DFT Calculations : Model transition states for cyclization steps, optimizing activation energy .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。